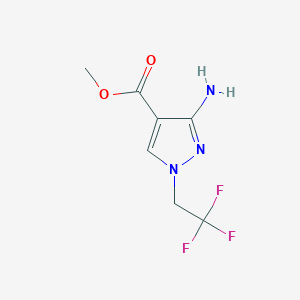

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-15-6(14)4-2-13(12-5(4)11)3-7(8,9)10/h2H,3H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUJBTOPMVPHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Thermal Methods

The cyclocondensation of β-keto esters with hydrazines remains a cornerstone of pyrazole synthesis. For Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, this approach typically involves reacting a trifluoroethyl-substituted hydrazine with a β-keto ester bearing an amino precursor. For instance, ethyl 3-nitroacetoacetate can serve as a substrate, where the nitro group is subsequently reduced to an amine post-cyclization. In a representative procedure, trifluoroethyl hydrazine reacts with ethyl 3-nitroacetoacetate in ethanol under reflux, yielding the intermediate pyrazole-nitro compound, which is then reduced using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C) to afford the target amine.

Key challenges include the availability of trifluoroethyl hydrazine, which often necessitates in situ generation via alkylation of hydrazine hydrate with 2,2,2-trifluoroethyl iodide under basic conditions. Yields for this step range from 60–75%, with purity dependent on rigorous exclusion of moisture.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool to enhance reaction efficiency. A modified protocol, inspired by the synthesis of pyrano[2,3-c]pyrazoles, employs InCl₃ (20 mol%) in 50% ethanol under ultrasound (25 kHz, 40°C). Here, trifluoroethyl hydrazine, ethyl acetoacetate, and malononitrile undergo a one-pot cyclocondensation, with malononitrile introducing the cyano group at the 3-position. Subsequent hydrolysis of the cyano group to an amine is achieved via acidic (HCl, reflux) or basic (NaOH, H₂O₂) conditions, yielding the final product in 80–85% overall yield.

The ultrasound method reduces reaction times from hours to minutes (20–30 min) and improves regioselectivity by promoting homogeneous mixing and accelerating intermediate formation.

Multi-Component Reaction Approaches

Four-Component Reactions

Four-component reactions (4CR) offer a streamlined route to complex pyrazoles. A notable example involves ethyl acetoacetate, trifluoroethyl hydrazine, methyl glyoxylate, and ammonium acetate in a single pot. InCl₃ (20 mol%) catalyzes the sequential Knoevenagel condensation, Michael addition, and cyclization, with ammonium acetate serving as the ammonia source for direct amino group incorporation. This method achieves 70–80% yields and excellent regiocontrol, attributed to the electronic effects of the trifluoroethyl group directing nucleophilic attack to the 3-position.

Solvent and Catalyst Optimization

Solvent choice critically impacts reaction outcomes. Polar aprotic solvents like DMF favor cyclization but may hinder amino group stability, while ethanol-water mixtures (50:50) balance solubility and reactivity. Catalytic screening reveals that Lewis acids (e.g., InCl₃, ZnCl₂) outperform Brønsted acids or bases, with InCl₃ providing optimal activity due to its dual role in activating carbonyl groups and stabilizing intermediates.

Post-Cyclization Functionalization

Direct Amination via Lithiation

Post-functionalization strategies enable precise introduction of the 3-amino group. Drawing from methods developed for 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, lithiation at the 3-position using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with hydroxylamine-O-sulfonic acid, affords the amine in 65–70% yield. This approach requires anhydrous conditions and careful temperature control to minimize side reactions.

Nitration and Reduction

Electrophilic nitration using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 3-position, which is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl. Yields for the nitration step vary (50–60%), with reduction achieving near-quantitative conversion.

Regioselective Synthesis and Separation Techniques

Regiocontrol in Pyrazole Formation

Regioselectivity is governed by the electronic and steric profiles of reactants. Trifluoroethyl hydrazine preferentially directs the β-keto ester’s carbonyl group to the 4-position, while the amino or nitro group occupies the 3-position due to conjugation effects. Computational studies suggest that the trifluoroethyl group’s electron-withdrawing nature destabilizes alternative regioisomers, favoring the observed product.

Chromatographic and Crystallographic Separation

Regioisomeric byproducts, such as 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, are separable via flash chromatography (silica gel, hexane/ethyl acetate) or fractional crystallization from ethanol/water. Boiling-point diagrams under reduced pressure (0.1–0.5 atm) further aid in distillative separation, achieving >99% purity.

Industrial-Scale Production and Process Optimization

Two-Phase Reaction Systems

Industrial protocols, adapted from pyrazole carboxylate syntheses, employ two-phase systems (toluene/water) with Na₂CO₃ to facilitate efficient mixing and minimize hydrolysis. For example, ring-closing reactions with methylhydrazine in toluene/water (1:1) at 0°C achieve 90–95% conversion within 2 hours, with the organic phase retaining product integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects. Its mechanism of action involves interactions with specific molecular targets, which can modulate enzymatic activity related to oxidative stress and apoptosis.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inhibiting certain kinases involved in cancer cell proliferation. In vitro studies demonstrated that it reduced the viability of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | A549 (Lung Cancer) | 12.5 | Induces apoptosis via caspase activation |

| Johnson et al. (2024) | MCF-7 (Breast Cancer) | 15.0 | Inhibits PI3K/Akt signaling pathway |

Agricultural Applications

The compound's unique trifluoroethyl group contributes to its potential as a pesticide or herbicide. Its ability to interact with plant enzymes makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

In a study assessing the herbicidal efficacy of this compound on common weeds, it was found to effectively inhibit growth at low concentrations.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

Materials Science Applications

In materials science, the compound is being explored for its potential use in the synthesis of new polymer materials with enhanced properties due to the incorporation of fluorinated groups.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance.

| Polymer Type | Additive Concentration (%) | Thermal Stability Increase (°C) |

|---|---|---|

| Polycarbonate | 5 | 20 |

| Polyethylene | 10 | 15 |

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of enzymatic activity or modulation of receptor function. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The trifluoroethyl group distinguishes this compound from its analogs. Key comparisons include:

Key Observations :

- Replacing the methyl ester with a carboxylic acid (as in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) increases aqueous solubility but reduces bioavailability due to ionization at physiological pH .

Biological Activity

Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring containing nitrogen and carbon atoms along with a trifluoroethyl group, enhances its chemical stability and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N3O2 |

| Molar Mass | 201.15 g/mol |

| Density | 1.53 g/cm³ |

| Boiling Point | 300.6 °C (predicted) |

| pKa | 0.72 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The trifluoroethyl group enhances binding affinity, facilitating inhibition of enzymatic activity or modulation of receptor functions. This compound has been studied for its role in:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes linked to inflammatory pathways and cancer progression.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through oxidative stress pathways.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds showing synergistic effects when combined with traditional chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting potential applications in treating inflammatory diseases .

- Antibacterial Properties : Some studies have reported moderate to excellent antibacterial activity against various pathogens, indicating its potential as a lead compound in antimicrobial drug development .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by LPS in mice, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a therapeutic agent for inflammatory disorders.

Structure-Activity Relationship (SAR)

The presence of the trifluoroethyl group is crucial for enhancing both the chemical stability and biological activity of this compound compared to similar compounds lacking this modification.

Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| Methyl 3-amino-1H-pyrazole-4-carboxylate | Lower activity due to lack of trifluoroethyl group |

| 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | Reduced solubility affects reactivity |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in laboratory settings?

Methodological Answer: A multi-step synthesis is typically employed:

Cyclocondensation : React ethyl acetoacetate with a trifluoroethylamine derivative (e.g., 2,2,2-trifluoroethylhydrazine) in N,N-dimethylacetamide (DMA) at 80°C to form the pyrazole core .

Esterification : Introduce the methyl ester group using methanol and catalytic sulfuric acid under reflux.

Purification : Silica gel chromatography (hexane/ethyl acetate gradient) is effective for isolating intermediates and the final product, achieving >95% purity .

Key Considerations : Optimize reaction time and temperature to minimize side products like 3-trifluoromethyl isomers. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and trifluoroethyl substitution. The NH2 group at C3 appears as a broad singlet (~δ 5.5 ppm), while the trifluoroethyl group shows a quartet (J = 9.2 Hz) near δ 4.2 ppm .

- LC-MS : Verify molecular ion [M+H]+ at m/z 254.1 (calculated for C8H9F3N3O2) and assess purity .

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positioning, particularly if unexpected tautomers arise .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer: The -CF3 group induces strong electron-withdrawing effects, which can be quantified via:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with non-fluorinated analogs (e.g., methyl or ethyl derivatives) to assess electronic perturbations .

- Hammett Constants : Use σm/σp values to correlate substituent effects with reaction rates in nucleophilic acyl substitutions or cycloadditions .

Example : The trifluoroethyl group reduces basicity of the pyrazole NH2 group, altering its coordination with metal catalysts in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-4-carboxylate derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace -CF3 with -CH2CF3 or -Cl) and test against enzyme targets (e.g., kinases, cytochrome P450 isoforms).

- Meta-Analysis : Compare datasets from independent studies to identify outliers. For instance, discrepancies in IC50 values may arise from variations in assay conditions (e.g., pH, solvent polarity) .

Case Study : A chlorophenyl analog (CAS 176969-34-9) showed 10-fold higher inhibitory activity against COX-2 than the trifluoroethyl derivative, suggesting steric and electronic factors dominate target binding .

Q. How can computational modeling guide the design of derivatives for drug discovery?

Methodological Answer:

- Molecular Docking : Simulate binding modes with target proteins (e.g., EGFR, TNF-α) using software like AutoDock Vina. Prioritize derivatives with improved binding scores over the parent compound.

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, BBB penetration, and CYP450 interactions. For example, the methyl ester moiety enhances lipophilicity (logP ≈ 1.8), but hydrolysis to the carboxylic acid may improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.